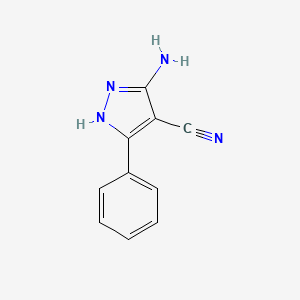

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile

Descripción general

Descripción

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a phenyl group, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile involves a three-component cyclocondensation reaction. This reaction typically includes substituted benzaldehydes, malononitrile, and phenyl hydrazine . Various catalysts and reagents can be used to facilitate this reaction, such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, rhodium catalyst with sodium acetate, piperidine, piperidinium acetate, copper acetate, copper oxide on zirconium dioxide, cerium (IV) ammonium nitrate, graphene oxide–titanium dioxide, oxone, palladium, and alum .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and environmentally friendly processes. One such method is the use of alumina–silica-supported manganese dioxide as a recyclable catalyst in water, combined with sodium dodecyl benzene sulphonate at room temperature . This method is advantageous due to its high yield (86–96%) and the use of green solvents and heterogeneous catalysts .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitrile group to other functional groups.

Substitution: The amino and phenyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts. Reaction conditions often involve refluxing in ethanol or other solvents, sometimes under microwave-assisted conditions .

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has been extensively studied for its biological activities, leading to various applications:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer. In vitro studies have shown that treatment with these derivatives reduces cell viability significantly.

- Anti-inflammatory Properties : The compound has been identified as a potential anti-inflammatory agent capable of inhibiting cyclooxygenase (COX) enzymes with fewer side effects compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemicals

- Pesticide Development : Field trials demonstrate that 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can effectively reduce pest populations while being less toxic to non-target organisms compared to traditional pesticides.

Materials Science

- Polymer Synthesis : The compound is utilized in synthesizing advanced materials, including polymers and dyes, due to its unique chemical structure and reactivity .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Cancer Treatment

A study on breast cancer cell lines demonstrated that derivatives of this compound led to a significant reduction in cell viability. This suggests its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Drug Development

Research focused on developing new anti-inflammatory drugs found that this compound could effectively inhibit COX enzymes while exhibiting minimal side effects compared to traditional NSAIDs.

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of this compound as an insecticide showed significant reductions in pest populations while being less toxic to non-target organisms compared to conventional pesticides.

Mecanismo De Acción

The mechanism of action of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes and receptors, such as p38 kinase and human cannabinoid receptors (hCB1 and hCB2) . These interactions can lead to various biological effects, including anti-inflammatory and anti-tumor activities .

Comparación Con Compuestos Similares

Similar Compounds

5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with an additional phenyl group.

5-amino-3-ethyl-1-phenyl-1H-pyrazole-4-carbonitrile: Similar but with an ethyl group instead of a phenyl group.

5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile: Contains additional halogen and ethylsulfanyl groups.

Uniqueness

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a phenyl group, and a nitrile group on the pyrazole ring makes it a versatile scaffold for further chemical modifications and potential therapeutic applications .

Actividad Biológica

3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group, a phenyl group, and a nitrile group, which contribute to its unique properties and potential applications in various therapeutic areas.

The structure of this compound is characterized by the following features:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Amino group : Contributes to the compound's reactivity and biological interactions.

- Phenyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Nitrile group : Imparts stability and can participate in further chemical modifications.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Enzyme Inhibition :

- The compound has been shown to inhibit key enzymes such as kinases and proteases involved in cellular signaling pathways, which may lead to anti-inflammatory and anticancer effects.

Receptor Binding :

- It can modulate the activity of specific receptors, including cannabinoid receptors (hCB1 and hCB2), influencing physiological responses .

Pathway Modulation :

- The compound affects signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit tumor cell growth. For instance:

- IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- It inhibits pro-inflammatory cytokines and modulates immune responses, which may be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that it possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study :

- Anti-inflammatory Research :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile | Methyl substitution | Moderate anticancer activity |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole | Fluorinated phenyl | Enhanced anti-inflammatory effects |

| 3-Amino-5-(2-nitrophenyl)-1H-pyrazole | Nitro substitution | Increased antimicrobial activity |

Propiedades

IUPAC Name |

3-amino-5-phenyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZXQQILVKKFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.